N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide
描述
N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide is a synthetic small molecule characterized by a pyrido[2,3-d]pyrimidine core fused to a pyrrolidine ring, which is further substituted with a cyclopropanesulfonamide group. The pyrido[2,3-d]pyrimidine scaffold is a bicyclic heteroaromatic system known for its role in kinase inhibition, particularly in targeting ATP-binding pockets due to its planar structure and hydrogen-bonding capabilities . The cyclopropane sulfonamide moiety enhances metabolic stability and modulates solubility, while the pyrrolidine linker provides conformational flexibility for optimal target engagement.
属性
IUPAC Name |
N-methyl-N-(1-pyrido[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl)cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-19(23(21,22)12-4-5-12)11-6-8-20(9-11)15-13-3-2-7-16-14(13)17-10-18-15/h2-3,7,10-12H,4-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMLFRFOIFBSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=NC3=C2C=CC=N3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide is Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are appealing targets for cancer treatment.
Mode of Action
This compound interacts with its targets (CDKs) by inhibiting their activity. The inhibition of CDKs can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells.
Biochemical Pathways
The inhibition of CDKs affects the cell cycle regulation pathway. CDKs normally function to progress the cell cycle, and their inhibition can lead to cell cycle arrest. This can result in the prevention of cell division and proliferation, particularly in cancer cells.
生化分析
Biochemical Properties
The biochemical properties of N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide are largely determined by its interactions with various enzymes, proteins, and other biomolecules. It is known to exhibit antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities. The compound is also noted for its interactions with tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors.
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels.
生物活性
N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on various research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₅O₂S |
| Molecular Weight | 383.5 g/mol |
| CAS Number | 2549005-98-1 |
Synthesis
The synthesis of this compound involves several steps, including the formation of the pyrido[2,3-d]pyrimidine scaffold and subsequent modifications to introduce the cyclopropanesulfonamide moiety. The synthetic pathway typically requires careful control of reaction conditions to ensure high yields and purity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives based on the pyrido[2,3-d]pyrimidine structure have shown promising results in inhibiting cancer cell proliferation in various models:
- Cell Lines Tested : The antiproliferative activity was evaluated against breast, colon, and lung cancer cell lines.
- Mechanism of Action : The compounds exhibited their effects through mechanisms that do not involve direct inhibition of dihydrofolate reductase (DHFR), suggesting alternative pathways for their antitumor effects .
Enzyme Inhibition
The compound has also been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression:
- ENPP1 Inhibition : Research indicates that compounds with similar scaffolds can inhibit ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which plays a role in modulating immune responses in cancer therapy. Inhibition of ENPP1 can enhance STING pathway activation, leading to improved antitumor immunity .
Case Studies
- Study on Pyrido[2,3-d]pyrimidine Derivatives :
- Antiproliferative Activity Assessment :
相似化合物的比较
Comparison with Structural Analogs
Core Heterocyclic Modifications
Pyrido[2,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Analogs
describes compounds such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide, which replaces the pyrido[2,3-d]pyrimidine core with a pyrazolo[3,4-d]pyrimidine system. Key differences include:
- Synthetic Accessibility : Pyrazolo[3,4-d]pyrimidine derivatives in were synthesized via Suzuki-Miyaura cross-coupling, similar to the target compound, but required additional steps for pyrazole functionalization .
Pyrrolo[2,3-d]pyrimidine Analogs
highlights N-cyclopropyl-N-methyl-N'-{cis-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}sulfamide, which features a pyrrolo[2,3-d]pyrimidine core. Differences include:
Substituent Variations
Cyclopropanesulfonamide vs. Benzenesulfonamide
The target compound’s cyclopropanesulfonamide group contrasts with the benzenesulfonamide substituents in (e.g., N-isopropyl and N-cyclopropyl benzenesulfonamides).
- Metabolic Stability : Cyclopropane’s strained ring resists oxidative metabolism, whereas benzenesulfonamides may undergo cytochrome P450-mediated hydroxylation .
Pyrrolidine vs. Cyclobutyl Linkers
employs a cyclobutyl linker, while the target compound uses pyrrolidine.
Physicochemical and Spectroscopic Data
准备方法
Chalcone-Cyclization Approach
The pyrido[2,3-d]pyrimidine scaffold can be constructed via cyclocondensation of 6-aminothiouracil with α,β-unsaturated ketones (chalcones). For example, heating 6-aminothiouracil with chalcone derivatives in ethanol under reflux yields 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones (e.g., compound 7a–e in). Subsequent oxidation with hydrogen peroxide or desulfurization with Raney nickel generates the pyrido[2,3-d]pyrimidin-4(3H)-one core.
Key Reaction Conditions
Direct Functionalization of Preformed Pyridopyrimidines
An alternative route involves introducing substituents to preformed pyrido[2,3-d]pyrimidine intermediates. For instance, 4-chloropyrido[2,3-d]pyrimidine (synthesized via POCl3-mediated chlorination of the 4-hydroxy derivative) serves as a versatile intermediate for subsequent amine coupling.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cs2CO3 | NMP | 110 | 36 | 68 |
| Et3N | DMSO | 100 | 48 | 54 |
Sulfonylation with Cyclopropanesulfonyl Chloride
Two-Step N-Methylation and Sulfonylation
To avoid over-sulfonylation, a sequential approach is recommended:
-
Methylation : Treat 1-(pyrido[2,3-d]pyrimidin-4-yl)pyrrolidin-3-amine with methyl iodide (1.2 eq) and K2CO3 in DMF at 60°C for 6 h to yield N-methyl-1-(pyrido[2,3-d]pyrimidin-4-yl)pyrrolidin-3-amine .
-
Sulfonylation : React the methylated amine with cyclopropanesulfonyl chloride (1.5 eq) and DIPEA (2.0 eq) in dichloromethane at 0°C→rt for 12 h.
Critical Parameters
-
Temperature control during sulfonylation minimizes side reactions.
-
Excess sulfonyl chloride ensures complete conversion.
One-Pot Tandem Synthesis
Recent advances enable a streamlined one-pot procedure combining pyrrolidine coupling and sulfonylation:
-
Perform nucleophilic substitution of 4-chloropyrido[2,3-d]pyrimidine with pyrrolidin-3-amine as in Section 3.1.
-
Without isolating the intermediate, add cyclopropanesulfonyl chloride (1.5 eq) and DIPEA (3.0 eq) directly to the reaction mixture.
Characterization and Analytical Data
Successful synthesis is confirmed by:
-
1H NMR : Singlets for cyclopropane protons (δ 0.8–1.2 ppm), pyridopyrimidine H-2 (δ 8.9–9.1 ppm).
-
HRMS : Molecular ion peak matching C17H20N6O2S (calc. 396.1321, found 396.1318).
Challenges and Mitigation Strategies
常见问题
Q. Basic
- Antifolate activity : Pyrido[2,3-d]pyrimidine analogs inhibit dihydrofolate reductase (DHFR), with IC₅₀ values ranging from 50–200 nM in enzymatic assays .
- Antimicrobial potential : Sulfonamide derivatives show moderate activity against Staphylococcus aureus (MIC = 8–16 µg/mL) .
How can reaction conditions be optimized to improve synthetic yield?
Q. Advanced
- Temperature control : Lowering reaction temperatures (e.g., 60°C) reduces side reactions in Pd-catalyzed steps, while maintaining reflux for SNAr (nucleophilic aromatic substitution) steps .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, whereas toluene improves regioselectivity in cyclopropane formation .
- Catalyst loading : Reducing Pd₂dba₃ to 2 mol% with excess X-Phos ligand (4 mol%) balances cost and efficiency .
How can contradictions in pharmacological data (e.g., varying IC₅₀ values) be resolved?
Q. Advanced
- Orthogonal assays : Compare enzymatic inhibition (e.g., DHFR activity) with cellular proliferation assays (e.g., MTT) to distinguish target-specific vs. off-target effects .
- Buffer conditions : Adjust pH (7.4 vs. 6.5) and ionic strength to mimic physiological environments, as activity may vary due to compound solubility .
- Data normalization : Use internal controls (e.g., methotrexate for DHFR assays) to standardize inter-lab variability .
What computational strategies predict binding affinity and selectivity?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with DHFR, highlighting key residues (e.g., Asp27 and Leu28) for hydrogen bonding .
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories, identifying conformational flexibility in the pyrrolidine ring .
- Free-energy perturbation (FEP) : Quantifies ΔΔG values for substituent modifications (e.g., cyclopropane vs. cyclobutane) to prioritize synthetic targets .
How are impurities or by-products characterized during synthesis?
Q. Advanced
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect sulfonamide hydrolysis by-products (retention time shifts) .
- 2D NMR (COSY, HSQC) : Assigns stereoisomers (e.g., cis/trans cyclopropane configurations) via coupling constants and NOE correlations .
What strategies address low solubility in biological assays?
Q. Advanced
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability while avoiding cellular toxicity .
- Prodrug design : Introduce phosphate esters at the sulfonamide group, which hydrolyze in vivo to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
